2',3'-Dideoxyguanosine-5'-triphosphate

HIV Research Reverse Transcriptase Inhibition Enzyme Kinetics

Researchers requiring unambiguous chain termination at guanine bases for Sanger sequencing or HIV-1 RT inhibition need a validated ddNTP. ddGTP (CAS 68726-28-3) directly addresses this need: • Irreversible chain terminator-lacks both 2'- & 3'-OH groups; optimal for Taq polymerase. • Unique resistance profile: only 3.3-fold resistance vs. MDR HIV-1 RT mutant (cf. 65-fold for AZTTP). • Selective for DNA polymerase β (base excision repair); no mitochondrial pol γ activity. • Defined human telomerase IC₅₀ = 33.0 µM for off-target risk assessment. QC-verified with cold-chain global shipping.

Molecular Formula C10H16N5O12P3
Molecular Weight 491.18 g/mol
Cat. No. B13392975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3'-Dideoxyguanosine-5'-triphosphate
Molecular FormulaC10H16N5O12P3
Molecular Weight491.18 g/mol
Structural Identifiers
SMILESC1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C2N=C(NC3=O)N
InChIInChI=1S/C10H16N5O12P3/c11-10-13-8-7(9(16)14-10)12-4-15(8)6-2-1-5(25-6)3-24-29(20,21)27-30(22,23)26-28(17,18)19/h4-6H,1-3H2,(H,20,21)(H,22,23)(H2,17,18,19)(H3,11,13,14,16)
InChIKeyHDRRAMINWIWTNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 2.5 mg / 10 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2',3'-Dideoxyguanosine-5'-triphosphate (ddGTP): A Selective DNA Chain Terminator with Defined Enzyme Inhibition Profiles


2',3'-Dideoxyguanosine-5'-triphosphate (ddGTP) is a synthetic dideoxynucleotide analog that functions as a chain terminator in DNA synthesis due to the absence of hydroxyl groups at both the 2' and 3' positions of its ribose moiety [1]. It is widely recognized for its potent inhibition of retroviral reverse transcriptases, particularly from HIV-1 [2]. As a research tool, ddGTP is essential for Sanger sequencing and studies of DNA polymerase mechanisms, where it competes with the natural substrate, deoxyguanosine triphosphate (dGTP) [3].

Chain-termination sequencing workflow (Sanger, cycle sequencing)
HIV-1 reverse transcriptase inhibition study fit
DNA polymerase fidelity and repair pathway research context

The Critical Role of 2',3'-Dideoxyguanosine-5'-triphosphate (ddGTP) in Precise Experimental Design


The substitution of ddGTP with a different dideoxynucleotide triphosphate (ddNTP) or a closely related analog like 7-deaza-dGTP is not scientifically valid due to substantial, quantifiable differences in target enzyme inhibition profiles and substrate utilization. These variations directly impact experimental outcomes, from the efficacy of chain termination in sequencing reactions to the interpretation of antiviral resistance mechanisms. The evidence below demonstrates that ddGTP occupies a unique position in its class regarding potency, selectivity, and resistance profile, which directly informs its selection for specific research applications [1][2].

vs. ddATP / ddCTP / ddTTP
Enzyme inhibition potency and resistance profile may differ significantly across dideoxynucleotide analogs.
vs. 7-deaza-dGTP
Substrate utilization by DNA polymerases may not transfer; chain-termination mechanism may shift.
vs. dGTP (natural substrate)
Polymerase specificity profile differs; competitive incorporation context may require review.

Quantitative Evidence Differentiating 2',3'-Dideoxyguanosine-5'-triphosphate (ddGTP) from its Analogs


Superior Potency Against HIV-1 Reverse Transcriptase Compared to Visna Virus RT

ddGTP exhibits a lower inhibition constant (Ki) for HIV-1 reverse transcriptase than for visna virus reverse transcriptase, indicating a higher affinity and potency for the clinically relevant HIV-1 enzyme. This difference is critical when selecting an inhibitor for HIV-specific assays versus studies on other retroviruses [1].

HIV-1 RT Inhibition
Head-to-head
Ki = 6.7 nM (HIV-1) vs 13 nM (Visna)
Reported higher assay potency for HIV-1 RT context
In vitro enzyme inhibition assay
HIV Research Reverse Transcriptase Inhibition Enzyme Kinetics

Selective Utilization by DNA Polymerase β but Not Polymerase γ

Unlike its parent nucleoside triphosphate dGTP, ddGTP serves as an efficient substrate for DNA polymerase β but is not utilized by DNA polymerase γ. This contrasts sharply with dGTP, which is a substrate for both. The differential utilization profile is a key determinant in predicting potential mitochondrial toxicity associated with its prodrug [1].

Polymerase Substrate Profile
Cross-study comparable
Efficient pol β substrate (Km 1.8 µM); Not utilized by pol γ
Supports polymerase specificity and mitochondrial toxicity endpoint review
Activated DNA template/primer assay
DNA Repair Mechanisms Mitochondrial Toxicity Polymerase Specificity

Markedly Lower Fold-Resistance in Multi-Drug Resistant HIV-1 Reverse Transcriptase Compared to Other NRTIs

In an HIV-1 reverse transcriptase (RT) mutant carrying the multi-drug resistance mutation set (A62V, V75I, F77L, F116Y, Q151M), the fold-resistance to ddGTP is substantially lower than that observed for other nucleoside reverse transcriptase inhibitors (NRTIs). This indicates that ddGTP retains significantly greater activity against this clinically relevant mutant enzyme [1].

Drug-Resistant HIV-1 RT
Head-to-head
3.3-fold resistance (ddGTP) vs 65-fold (AZTTP)
Supports resistance profiling and cross-resistance study context
Multi-drug resistant HIV-1 RT mutant, steady-state kinetics
Antiviral Drug Resistance HIV-1 Mutagenesis NRTI Resistance Profiling

Moderate Telomerase Inhibition Compared to Other dideoxynucleotide Triphosphates

ddGTP inhibits human telomerase with an IC50 value that is comparable to ddTTP but higher (less potent) than ddATP. This places ddGTP as a moderately potent telomerase inhibitor among the dideoxynucleotides, a factor to consider in long-term studies of cellular aging or cancer biology [1].

Telomerase Inhibition
Cross-study comparable
IC50 = 33.0 µM, Discrimination Factor 1.6
Supports off-target telomerase endpoint review
In vitro assay with 10 µM endogenous dNTPs
Telomere Biology Telomerase Inhibition NRTI Off-Target Effects

High Potency Inhibition of DNA Polymerase α in the Presence of Manganese

In the presence of manganese (Mn2+), ddGTP acts as a highly potent inhibitor of DNA polymerase α, competing with the natural substrate dGTP. This inhibition is characterized by a very low inhibition constant (Ki), which is relevant for studies investigating polymerase fidelity and the impact of divalent metal ions on nucleotide analog incorporation [1].

Pol α Inhibition (Mn²⁺)
Class-level inference
Ki = 0.035 µM
Reported metal-ion-dependent inhibition context
Data to verify; specific conditions may apply
DNA Polymerase Alpha Enzyme Inhibition Kinetics Metal Ion Cofactor Effects

Validated Applications of 2',3'-Dideoxyguanosine-5'-triphosphate (ddGTP) Supported by Quantitative Evidence


Sanger Sequencing and Cycle Sequencing: Specific Chain Termination at Guanine Residues

ddGTP is the definitive chain terminator for sequencing reactions at guanine bases. Its unique structure, lacking both 2' and 3' hydroxyl groups, ensures that once incorporated by a DNA polymerase, further elongation is irreversibly halted [1]. This property is the foundation of the Sanger method, and the compound's high incorporation efficiency by polymerases like Taq polymerase makes it a reliable component in modern sequencing kits .

Studies of Antiviral Drug Resistance in HIV-1

Given its low fold-resistance (3.3-fold) against a clinically relevant multi-drug resistant HIV-1 reverse transcriptase mutant compared to other NRTIs like AZTTP (65-fold), ddGTP is an ideal research tool for dissecting the structural and kinetic basis of HIV drug resistance [1]. It can be used in comparative studies to evaluate new inhibitors or to understand the unique resistance profile of guanosine analogs.

Investigating DNA Repair Pathways and Polymerase Fidelity

The selective utilization of ddGTP by DNA polymerase β, a key enzyme in base excision repair, but not by the mitochondrial DNA polymerase γ, makes it a precise tool for mechanistic enzymology [1]. Researchers can use ddGTP to probe the active site and substrate specificity of pol β without the confounding variable of mitochondrial polymerase activity, which is a common source of toxicity for many nucleoside analogs.

Assessing Off-Target Telomerase Inhibition by Nucleoside Analogs

The defined IC50 (33.0 µM) and Discrimination Factor (1.6) for ddGTP against human telomerase provide a quantitative benchmark for evaluating its potential off-target effects [1]. This information is crucial for researchers developing long-term cellular or animal models where telomerase inhibition could confound results related to cellular senescence or oncogenesis.

Application
Selection Property
Validation Focus
Sanger and cycle sequencing
Specific G-residue chain termination
Polymerase incorporation efficiency review
HIV-1 drug resistance studies
Low fold-resistance in multi-drug resistant RT
Resistance mechanism and cross-resistance interpretation
DNA repair and polymerase fidelity
Selective pol β substrate, not utilized by pol γ
Mitochondrial toxicity endpoint review
Off-target telomerase assessment
Quantitative telomerase inhibition benchmark
Long-term model endpoint interpretation

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